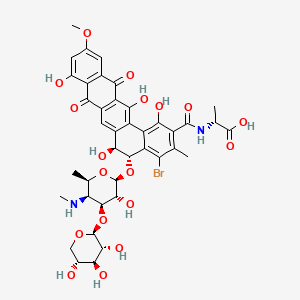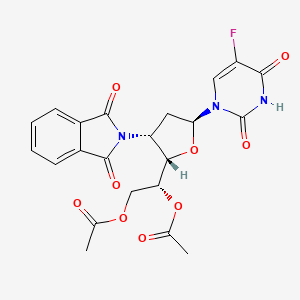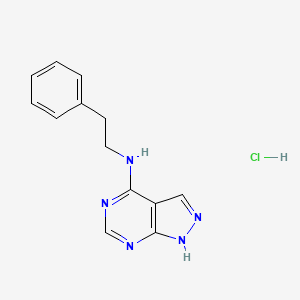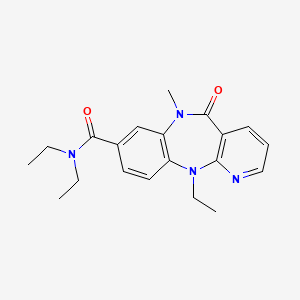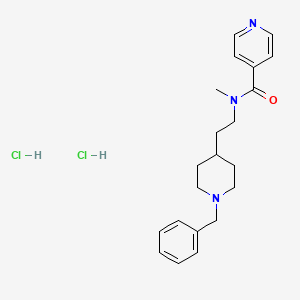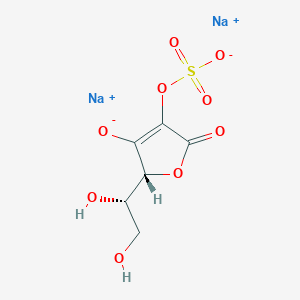
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group, a methyl group, a phenyl group, and an ethyl ester functional group
Métodos De Preparación
The synthesis of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid and a primary amine in anhydrous acetic acid can yield the desired pyrazole ester . Another approach involves the use of hydrazine hydrate for cyclization of chalcones, followed by esterification to introduce the ethyl ester group . Industrial production methods typically involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in esterification reactions to form different esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-5-phenyl-, ethyl ester can be compared with other similar compounds, such as:
3-Aminopyrazole-4-carboxylic acid: This compound lacks the dimethylamino and ethyl ester groups, resulting in different chemical properties and reactivity.
1-Methyl-3-phenylpyrazole-4-carboxylic acid:
4-Dimethylamino-1-methyl-5-phenylpyrazole: This compound lacks the carboxylic acid and ester functional groups, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Número CAS |
91857-69-1 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-1-methyl-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-15(19)12-14(17(2)3)13(18(4)16-12)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
Clave InChI |
OCSRUQKLZCMWIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1N(C)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


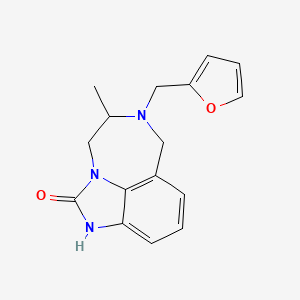
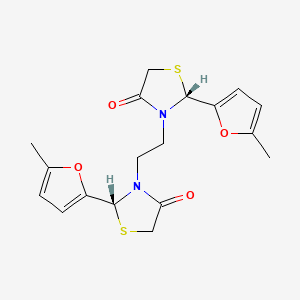
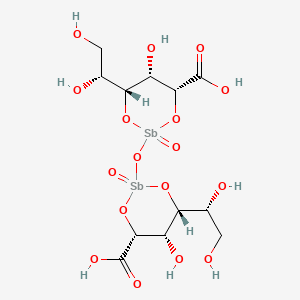
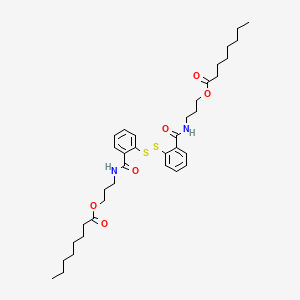
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
